1-Decarboxyl-1-(bromoacetyl) Norneovardenafil

Overview

Description

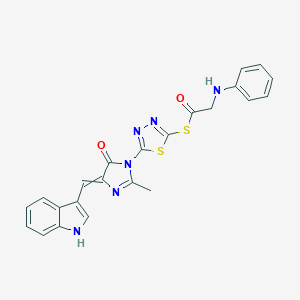

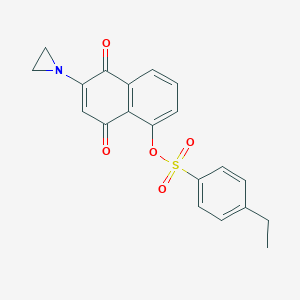

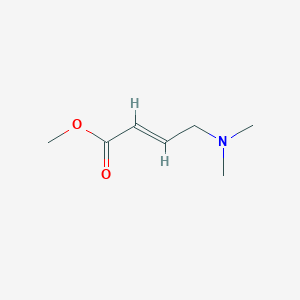

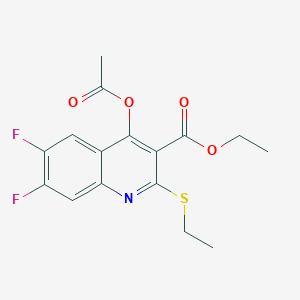

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is an intermediate in the preparation of the phosphodiesterase inhibitor Norneovardenafil .

Molecular Structure Analysis

The molecular formula of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is C19H21BrN4O3 . Its molecular weight is 433.3 g/mol .Physical And Chemical Properties Analysis

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil has a melting point of >195°C (dec.) and a predicted boiling point of 635.5±65.0 °C. Its predicted density is 1.50±0.1 g/cm3. It’s slightly soluble in DMSO and Methanol. It’s a solid compound with an off-white color .Scientific Research Applications

Fluoroalkylation of Isocyanides

- Research Application : A study described a strategy for the preparation of mono- and difluoromethylated phenanthridine derivatives using a visible-light-promoted alkylation and decarboxylation sequence. This method, involving compounds similar to 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil, could be significant in the synthesis of complex organic molecules (Xiaoyang Sun & Shouyun Yu, 2014).

Protein Interaction Inhibition

- Research Application : Inhibition of protein interactions, specifically targeting BET Bromodomains, is another research area. This is relevant because the functional groups in 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil could potentially interact with proteins in a similar manner (S. Picaud et al., 2013).

Fluorogenic Labelling of Carboxylic Acids

- Research Application : N-(1-Pyrenyl)-bromoacetamide has been used as a derivatization reagent for carboxylic acids. This is relevant due to the presence of similar bromoacetyl groups in 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil, suggesting potential applications in analytical chemistry (S. Allenmark & M. Chelminska-Bertilsson, 1989).

Affinity Labeling of Acetylcholine Receptor

- Research Application : Bromoacetyl[methyl-3H]choline has been used as a label for the acetylcholine binding site, indicating that similar compounds like 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil could have applications in neurological research (V. Damle, M. McLaughlin, & A. Karlin, 1978).

Detection and Quantification in Blood Plasma

- Research Application : The detection and quantification of phosphodiesterase type 5 inhibitors, including compounds similar to 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil, in human blood plasma, are essential for both forensic and therapeutic drug monitoring. This suggests a potential application in pharmacokinetics and drug monitoring (K. Rust et al., 2012).

Synthesis of Antimicrobial Agents

- Research Application : Research into the synthesis of new compounds with potent antimicrobial activity, using bromoacetyl groups, indicates potential applications in the development of new antimicrobial drugs (A. Farag et al., 2008).

Automated Synthesis for Therapeutic Applications

- Research Application : Automated synthesis involving N-bromoacetyl-modified peptides suggests potential applications in the development of peptide-based therapeutics and vaccines (F. Robey & R. Fields, 1989).

Molecular Structure Studies

- Research Application : Studies on the molecular structure and conformation of gaseous bromoacetyl compounds provide foundational knowledge that could be applied to understanding the structural properties of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil (O. Steinnes, Q. Shen, & K. Hagen, 1980).

properties

IUPAC Name |

2-[5-(2-bromoacetyl)-2-ethoxyphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN4O3/c1-4-6-16-21-11(3)17-19(26)22-18(23-24(16)17)13-9-12(14(25)10-20)7-8-15(13)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNOBZQLXLCVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)